2,3-Dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone
Description
2,3-Dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole moiety with a phenylmethanone group, making it an interesting subject for chemical and pharmacological research.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)13-22-17-9-7-16(8-10-17)19(21)20-12-11-15-5-3-4-6-18(15)20/h3-10H,1,11-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDMHFDIDYOMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Phenylmethanone Group: The phenylmethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production: Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2,3-Dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone undergoes various chemical reactions, including:
Scientific Research Applications
2,3-Dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound stands out due to its unique combination of the indole moiety with a phenylmethanone group, which may confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
